molecular formula C15H12F3N5O2 B2875664 5-amino-N-(furan-2-ylmethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 443112-10-5

5-amino-N-(furan-2-ylmethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2875664
CAS No.: 443112-10-5
M. Wt: 351.289
InChI Key: NEQJFSIGXYIUHK-UHFFFAOYSA-N
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Description

5-Amino-N-(furan-2-ylmethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with:

  • N-(furan-2-ylmethyl) carboxamide: Introduces an oxygen-containing heteroaromatic moiety, influencing solubility and electronic properties.
  • 1-(3-(trifluoromethyl)phenyl): A lipophilic, electron-withdrawing group that improves metabolic stability and membrane permeability.

The molecular formula is C₁₄H₁₅F₃N₅O₂, with a calculated molecular weight of 342.30 g/mol. Its structure combines features common in bioactive molecules, such as triazole rings (known for stability and diverse interactions) and trifluoromethyl groups (often used in pharmaceuticals and agrochemicals) .

Properties

IUPAC Name

5-amino-N-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5O2/c16-15(17,18)9-3-1-4-10(7-9)23-13(19)12(21-22-23)14(24)20-8-11-5-2-6-25-11/h1-7H,8,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQJFSIGXYIUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-N-(furan-2-ylmethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 443112-10-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₅H₁₂F₃N₅O₂
  • Molecular Weight : 351.28 g/mol
  • Structure : The compound contains a triazole ring, a furan moiety, and a trifluoromethyl-substituted phenyl group, which may contribute to its unique biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The triazole moiety is known for its role in enzyme inhibition and as a bioisostere in drug design.

Enzyme Inhibition

Research indicates that compounds containing triazole rings can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases like Alzheimer's. For instance, studies have shown that modifications in the structure can lead to varying degrees of inhibition against these enzymes .

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For example, one study reported that a related triazole derivative had an IC₅₀ value of approximately 92.4 µM against multiple cancer cell lines including human colon adenocarcinoma and breast cancer . This suggests that the compound may possess similar anticancer potential.

Neuroprotective Effects

Inhibition of AChE by triazole derivatives has been linked to neuroprotective effects. A study highlighted that certain triazole hybrids displayed potent AChE inhibition with IC₅₀ values as low as 0.13 µM, indicating their potential use in treating cognitive decline associated with neurodegenerative disorders .

Case Studies

  • Triazole Derivatives Against Cancer :
    • Study : A series of triazole-containing compounds were synthesized and tested for their anticancer activity.
    • Findings : One compound exhibited significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance biological activity.
  • Neuroprotective Potential :
    • Study : Research focused on the neuroprotective effects of triazole derivatives.
    • Findings : Compounds showed promising results in inhibiting AChE activity, which is crucial for developing therapies for Alzheimer's disease.

Data Tables

PropertyValue
CAS Number443112-10-5
Molecular FormulaC₁₅H₁₂F₃N₅O₂
Molecular Weight351.28 g/mol
Anticancer IC₅₀ (example)~92.4 µM
AChE Inhibition IC₅₀ (example)0.13 µM

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Furan vs. Trifluoromethyl vs. Halogens: The 3-(trifluoromethyl)phenyl group in the target compound offers stronger electron-withdrawing effects than chlorine or fluorine, which may influence receptor binding kinetics .

Molecular Weight and LogP: The target compound (MW 342.30) is lighter than analogs with multiple halogens (e.g., 398.78 g/mol in ), suggesting better pharmacokinetic profiles.

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